3-ホルミル-2-イソプロポキシ-5-メチルフェニルボロン酸

説明

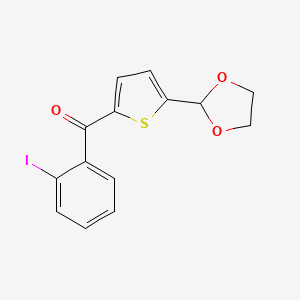

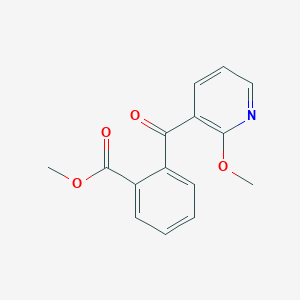

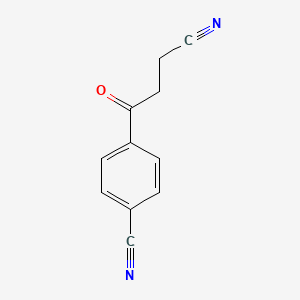

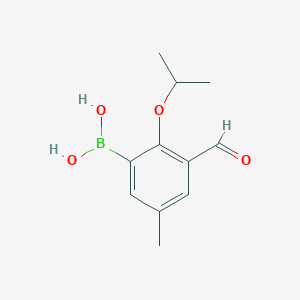

3-Formyl-2-isopropoxy-5-methylphenylboronic acid, with the chemical formula C6H2COHOCH(CH3)2CH3B(OH)2 , is a boronic acid derivative. It is characterized by its aldehyde functional group (formyl), isopropoxy group, and phenylboronic acid moiety. The compound is used in various synthetic applications due to its reactivity and versatility .

Synthesis Analysis

The synthesis of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid involves boron-based chemistry. While there are several methods, one common approach is the reaction of 3-formylphenylboronic acid with isopropyl alcohol under controlled conditions. The resulting compound is then purified and characterized .

Molecular Structure Analysis

The molecular structure of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid consists of a phenyl ring with an attached formyl group (aldehyde), an isopropoxy group, and a boronic acid functionality. The boron atom is directly bonded to the phenyl ring and the oxygen atom of the isopropoxy group. The overall structure is planar, allowing for facile reactivity with other molecules .

科学的研究の応用

医薬品化学

医薬品化学では、ボロン酸は治療効果を持つために利用されています。 3-ホルミル-2-イソプロポキシ-5-メチルフェニルボロン酸の具体的な用途は検索結果に記載されていませんが、ボロン酸は一般的に治療薬として使用されてきました .

センシングと検出

ボロン酸は、さまざまな分析対象物と複合体を形成する能力があり、センサーや検出方法の開発に役立ちます。 この化合物は、環境モニタリングや医療診断に使用できる可能性があります .

生物医学的用途

ボロン酸ポリマーは、リパーゼ阻害剤、HIV阻害剤、グルコースセンサー、インスリン送達システム、ドーパミンセンサー、細胞増殖用支持体、BNCT(ホウ素中性子捕捉療法)剤として使用されてきました。 これらの用途は3-ホルミル-2-イソプロポキシ-5-メチルフェニルボロン酸には固有のものではありませんが、この化合物に対する潜在的な研究分野を表しています .

作用機序

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This allows the creation of complex organic molecules. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It is typically stored at 2-8°C .

Action Environment

Environmental factors such as temperature and storage conditions can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .

生化学分析

Biochemical Properties

3-Formyl-2-isopropoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. The boronic acid group (B(OH)2) is a key feature that allows this compound to participate in Suzuki-Miyaura couplings, which are powerful tools for carbon-carbon bond formation. These couplings enable the creation of complex organic molecules, making 3-Formyl-2-isopropoxy-5-methylphenylboronic acid a valuable building block in synthetic chemistry. The compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds.

Molecular Mechanism

At the molecular level, 3-Formyl-2-isopropoxy-5-methylphenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key mechanism in its participation in Suzuki-Miyaura couplings. This interaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. Additionally, the aldehyde group (formyl) and isopropoxy group may contribute to the compound’s reactivity and binding affinity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid are important considerations. The compound is typically stored at temperatures between 2-8°C to maintain its stability Over time, the compound may undergo degradation, which could affect its efficacy in biochemical reactions

Metabolic Pathways

The metabolic pathways involving 3-Formyl-2-isopropoxy-5-methylphenylboronic acid are not well-documented. Its interactions with enzymes and cofactors in biochemical reactions suggest that it may influence metabolic flux and metabolite levels. The compound’s role in Suzuki-Miyaura couplings indicates that it may be involved in pathways related to organic synthesis and carbon-carbon bond formation

Transport and Distribution

The transport and distribution of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid within cells and tissues are not well-characterized. Its interactions with transporters and binding proteins could influence its localization and accumulation. The compound’s boronic acid group may facilitate binding to specific proteins, affecting its distribution within the cell

特性

IUPAC Name |

(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCSGBGUVKZHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584292 | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480424-52-0 | |

| Record name | Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。